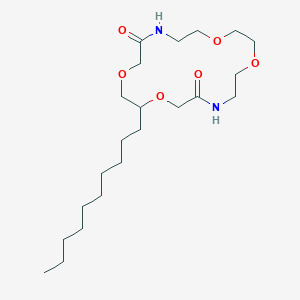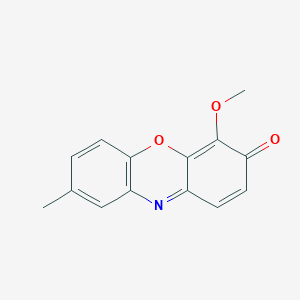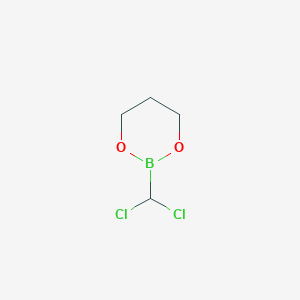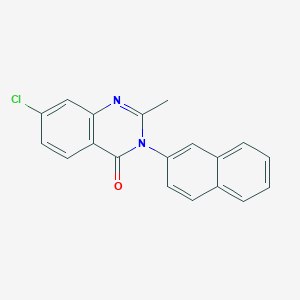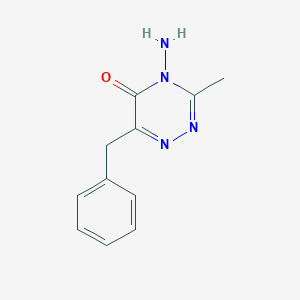![molecular formula C21H16N2O B14538645 4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol](/img/structure/B14538645.png)
4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol typically involves the condensation reaction between 3-phenylindole-1-carbaldehyde and 4-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by cooling and crystallization to obtain the pure product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as acids or bases can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃, FeBr₃).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-phenyldiazenyl)phenyl]iminomethylphenol
- 4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol
Uniqueness
This compound is unique due to its specific structural configuration, which allows for versatile interactions with biological molecules
Properties
Molecular Formula |
C21H16N2O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C21H16N2O/c24-18-12-10-16(11-13-18)14-22-23-15-20(17-6-2-1-3-7-17)19-8-4-5-9-21(19)23/h1-15,24H/b22-14+ |
InChI Key |
JWZBNRSXVDJICN-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)/N=C/C4=CC=C(C=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)N=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


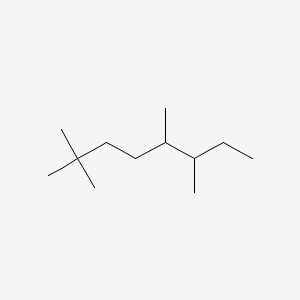
![Benzoic acid, 4-[(4-nitrophenyl)methoxy]-](/img/structure/B14538566.png)
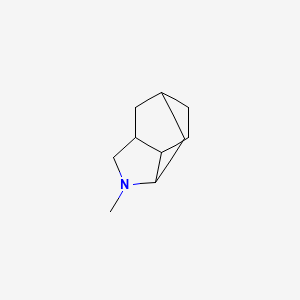
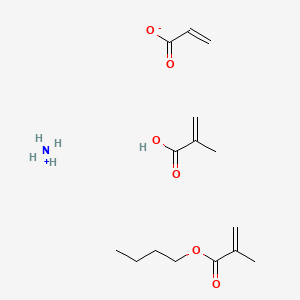
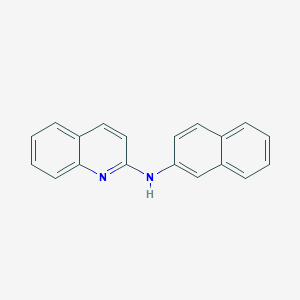
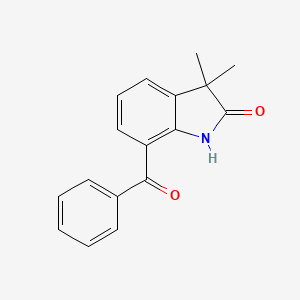
![4,4'-[1,4-Phenylenebis(dimethylsilanediyl)]di(but-3-en-2-one)](/img/structure/B14538589.png)
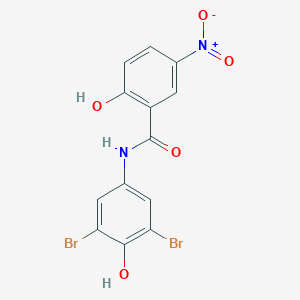
![3-[N-(3-methylsulfonyloxypropyl)-4-[[4-[2-(4-propoxyphenyl)-1,3-thiazol-4-yl]phenyl]iminomethyl]anilino]propyl methanesulfonate](/img/structure/B14538597.png)
